Cas no 1521618-72-3 (1-(2-Bromo-3-chlorophenyl)propan-2-one)

1-(2-Bromo-3-chlorophenyl)propan-2-one is a halogenated aromatic ketone with potential utility as an intermediate in organic synthesis. Its structure, featuring both bromo and chloro substituents on the phenyl ring, offers selective reactivity for further functionalization, making it valuable in pharmaceutical and agrochemical research. The compound's distinct substitution pattern allows for precise modifications in cross-coupling reactions or nucleophilic substitutions. Its stability under standard conditions ensures reliable handling and storage. The presence of the propan-2-one moiety provides a versatile carbonyl group for condensation or reduction reactions. This compound is particularly suited for applications requiring controlled introduction of halogenated aromatic frameworks into complex molecular architectures.
1-(2-Bromo-3-chlorophenyl)propan-2-one structure
1521618-72-3 structure
Product Name:1-(2-Bromo-3-chlorophenyl)propan-2-one
CAS No:1521618-72-3
MF:C9H8BrClO
MW:247.516221046448
CID:4974689
Update Time:2025-06-13

1-(2-Bromo-3-chlorophenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromo-3-chlorophenyl)propan-2-one
    • Inchi: 1S/C9H8BrClO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3
    • InChI Key: WMKZWMYFDULARE-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1CC(C)=O)Cl

Computed Properties

  • Exact Mass: 245.94471 g/mol
  • Monoisotopic Mass: 245.94471 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1
  • Molecular Weight: 247.51

1-(2-Bromo-3-chlorophenyl)propan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013019893-250mg
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499.20 USD 2021-06-24
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Additional information on 1-(2-Bromo-3-chlorophenyl)propan-2-one

Professional Introduction to 1-(2-Bromo-3-chlorophenyl)propan-2-one (CAS No. 1521618-72-3)

1-(2-Bromo-3-chlorophenyl)propan-2-one, identified by its CAS number 1521618-72-3, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This molecule, featuring a bromo and chloro substituent on a phenyl ring coupled with a propanone moiety, has garnered attention due to its versatile structural framework and potential applications in drug discovery and material science.

The structural attributes of 1-(2-Bromo-3-chlorophenyl)propan-2-one make it a valuable intermediate in the synthesis of various pharmacologically active compounds. The presence of both bromine and chlorine atoms on the aromatic ring enhances its reactivity, allowing for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. These properties are particularly useful in the development of novel therapeutic agents targeting diverse biological pathways.

In recent years, there has been growing interest in exploring the pharmacological potential of arylpropanone derivatives. Studies have demonstrated that compounds with a similar structural motif to 1-(2-Bromo-3-chlorophenyl)propan-2-one exhibit promising activities as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For instance, research has highlighted the role of such derivatives in modulating enzymes involved in cancer metabolism and immune responses.

The synthesis of 1-(2-Bromo-3-chlorophenyl)propan-2-one typically involves multi-step organic transformations, starting from readily available aromatic precursors. The bromination and chlorination steps are critical in establishing the desired substituent pattern on the phenyl ring. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high regioselectivity and yield, ensuring the purity of the final product.

The compound's utility extends beyond pharmaceutical applications. In material science, 1-(2-Bromo-3-chlorophenyl)propan-2-one serves as a building block for designing advanced polymers and liquid crystals. Its ability to form stable conjugated systems makes it suitable for developing organic semiconductors and optoelectronic materials. These applications underscore the importance of this compound in both academic research and industrial innovation.

Efforts to optimize the synthesis and application of 1-(2-Bromo-3-chlorophenyl)propan-2-one have led to significant advancements in synthetic chemistry. Recent publications have reported novel catalytic systems that improve reaction efficiency and sustainability. For example, biocatalytic approaches have been explored to minimize waste generation during the synthesis process, aligning with green chemistry principles.

The pharmacological evaluation of 1-(2-Bromo-3-chlorophenyl)propan-2-one has revealed intriguing biological activities. Preclinical studies indicate that this compound exhibits inhibitory effects on certain enzymes implicated in neurological disorders. The mechanism of action involves interference with key signaling pathways, suggesting its potential as a therapeutic candidate for conditions such as Alzheimer's disease and Parkinson's disease. Further investigation is warranted to fully elucidate its therapeutic profile.

In conclusion, 1-(2-Bromo-3-chlorophenyl)propan-2-one(CAS No. 1521618-72-3) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material design. Continued research into its synthesis, reactivity, and biological effects will likely uncover even more innovative uses for this versatile molecule.

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